molecular formula C8H14ClNO B2409760 trans-1-Chloro-2-acetamido cyclohexane CAS No. 24281-07-0

trans-1-Chloro-2-acetamido cyclohexane

Cat. No.: B2409760
CAS No.: 24281-07-0
M. Wt: 175.66
InChI Key: FDJBPALZTFVDEV-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-1-Chloro-2-acetamido cyclohexane: is an organic compound with the molecular formula C8H14ClNO and a molecular weight of 175.66 g/mol . This compound is characterized by a cyclohexane ring substituted with a chlorine atom and an acetamido group in a trans configuration. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-1-Chloro-2-acetamido cyclohexane can be synthesized through several methods. One common approach involves the chlorination of 2-acetamido cyclohexane. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Trans-1-Chloro-2-acetamido cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trans-1-Chloro-2-acetamido cyclohexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-1-Chloro-2-acetamido cyclohexane involves its interaction with specific molecular targets. The chlorine atom and acetamido group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various chemical transformations. The pathways involved include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

  • Trans-1-Chloro-2-amino cyclohexane
  • Trans-1-Bromo-2-acetamido cyclohexane
  • Trans-1-Chloro-2-hydroxy cyclohexane

Comparison: Trans-1-Chloro-2-acetamido cyclohexane is unique due to its specific substitution pattern and the presence of both chlorine and acetamido groups. This combination imparts distinct reactivity and properties compared to similar compounds. For instance, trans-1-Chloro-2-amino cyclohexane lacks the acetamido group, which affects its chemical behavior and applications .

Properties

IUPAC Name

N-[(1R,2R)-2-chlorocyclohexyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c1-6(11)10-8-5-3-2-4-7(8)9/h7-8H,2-5H2,1H3,(H,10,11)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJBPALZTFVDEV-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCCC1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CCCC[C@H]1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.